Cas no 924865-95-2 (3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid)

3-(6-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid is a chromene-based organic compound featuring a conjugated prop-2-enoic acid moiety. Its structure, incorporating an ethoxy-substituted chromene core, lends itself to applications in synthetic chemistry and material science. The compound exhibits potential as an intermediate in the synthesis of bioactive molecules due to its reactive α,β-unsaturated carbonyl system, which can participate in Michael additions or cycloaddition reactions. The ethoxy group enhances solubility in organic solvents, facilitating further derivatization. Its well-defined molecular architecture makes it suitable for studies in photophysical properties or as a building block for functionalized heterocycles. The compound is typically characterized by NMR and HPLC for purity verification.
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid structure
924865-95-2 structure
Product name:3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid
CAS No:924865-95-2
MF:C14H14O4
Molecular Weight:246.258564472198
MDL:MFCD08444924
CID:5225426

3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • CID 53405786
    • 2-Propenoic acid, 3-(6-ethoxy-2H-1-benzopyran-3-yl)-
    • 3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid
    • MDL: MFCD08444924
    • インチ: 1S/C14H14O4/c1-2-17-12-4-5-13-11(8-12)7-10(9-18-13)3-6-14(15)16/h3-8H,2,9H2,1H3,(H,15,16)
    • InChIKey: OZJYMYQERYLXII-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C=CC1=CC2=CC(OCC)=CC=C2OC1

じっけんとくせい

  • 密度みつど: 1.298±0.06 g/cm3(Predicted)
  • Boiling Point: 450.9±45.0 °C(Predicted)
  • 酸度系数(pKa): 4.57±0.10(Predicted)

3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A1137649-5g
3-(6-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid
924865-95-2 95%
5g
$1280.0 2024-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01099455-1g
3-(6-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid
924865-95-2 95%
1g
¥3031.0 2024-04-17
Enamine
EN300-86805-0.25g
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid
924865-95-2
0.25g
$670.0 2023-09-02
Enamine
EN300-86805-1.0g
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid
924865-95-2
1.0g
$727.0 2023-02-11
Enamine
EN300-86805-2.5g
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid
924865-95-2
2.5g
$1428.0 2023-09-02
Enamine
EN300-86805-5.0g
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid
924865-95-2
5.0g
$2110.0 2023-02-11
Ambeed
A1137649-1g
3-(6-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid
924865-95-2 95%
1g
$441.0 2024-08-02
Enamine
EN300-86805-10.0g
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid
924865-95-2
10.0g
$3130.0 2023-02-11
Enamine
EN300-86805-0.5g
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid
924865-95-2
0.5g
$699.0 2023-09-02
Enamine
EN300-86805-0.05g
3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid
924865-95-2
0.05g
$612.0 2023-09-02

3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid 関連文献

3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acidに関する追加情報

Comprehensive Overview of 3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid (CAS No. 924865-95-2): Properties, Applications, and Research Insights

The compound 3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid (CAS No. 924865-95-2) is a structurally unique chromene derivative with significant potential in pharmaceutical and material science research. Its molecular framework combines an ethoxy-substituted chromen ring with a prop-2-enoic acid moiety, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its role in modulating enzymatic activity and its applicability in drug discovery pipelines, particularly in targeting inflammation-related pathways.

In the context of rising interest in natural product analogs, this compound has garnered attention due to its structural similarity to coumarin derivatives, which are known for their antioxidant and antimicrobial properties. Researchers are actively exploring its structure-activity relationships (SAR) to optimize its efficacy. The ethoxy group at the 6-position enhances its lipophilicity, potentially improving membrane permeability—a critical factor in bioavailability enhancement strategies for lead compounds.

From a synthetic chemistry perspective, 3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid serves as a key building block for heterocyclic scaffolds. Its α,β-unsaturated carbonyl system allows for Michael addition reactions, enabling diversification into libraries of derivatives. This aligns with current trends in fragment-based drug design, where modular compounds like this are prized for their combinatorial potential. Computational studies using molecular docking tools suggest promising interactions with kinase targets, further driving its adoption in medicinal chemistry workflows.

Environmental and green chemistry applications are also emerging for this compound. Its potential as a photoactive material in organic electronics is under investigation, leveraging the chromene core's light-absorbing properties. Additionally, its biodegradability profile makes it a candidate for sustainable chemical synthesis, addressing growing demand for eco-friendly intermediates. Analytical methods such as HPLC-MS and NMR spectroscopy are routinely employed to characterize its purity and stability, ensuring reproducibility in research settings.

Frequently asked questions in scientific forums include inquiries about its solubility parameters (notably in DMSO and ethanol) and optimal storage conditions (-20°C under inert atmosphere). The compound's melting point (reported between 180-185°C) and UV-Vis absorption maxima (around 320 nm) are also common data points sought by researchers. These physicochemical properties are crucial for experimental design, particularly in high-throughput screening platforms where compound integrity directly impacts assay results.

Innovative delivery systems incorporating 3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid are being explored in nanotechnology applications. Its carboxylic acid group facilitates conjugation with polymeric carriers, enabling targeted release mechanisms. This approach resonates with the pharmaceutical industry's focus on precision medicine, where payload specificity minimizes off-target effects. Recent patent literature discloses formulations combining this compound with cyclodextrin complexes to improve aqueous solubility—a persistent challenge for chromene-based therapeutics.

The compound's safety profile remains an active area of investigation. Preliminary in vitro toxicity screens using hepatocyte models show favorable results at therapeutic concentrations, though comprehensive ADMET studies are still ongoing. This data gap presents opportunities for collaborative research, particularly in academia-industry partnerships focused on translational chemistry. Regulatory considerations for its use in consumer products (e.g., cosmeceuticals) are being evaluated, with particular attention to dermal absorption rates.

Market analysts note growing demand for specialty chemicals like CAS 924865-95-2, driven by expansion in contract research organizations and the generic pharmaceuticals sector. Suppliers increasingly provide customized isotope-labeled versions (e.g., 13C/2H variants) to support metabolic studies, reflecting the compound's maturation as a research tool. Quality control protocols emphasizing chiral purity are becoming standard, given the importance of stereochemistry in pharmacophore development.

Future directions for this compound include exploration of its multi-targeting capabilities in complex diseases and development of continuous flow synthesis methods to improve production efficiency. The integration of machine learning in property prediction models may further accelerate its optimization, representing a convergence of computational chemistry and experimental validation. As research progresses, 3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid continues to demonstrate the value of privileged structures in modern chemical innovation.

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Amadis Chemical Company Limited
(CAS:924865-95-2)3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid
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